
(2R,3S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound is characterized by the presence of a purine base (6-amino-2-chloropurine) attached to a modified sugar moiety (oxolane-3,4-diol).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the following steps:
Formation of the Purine Base: The purine base, 6-amino-2-chloropurine, can be synthesized through a series of reactions starting from commercially available precursors. This may involve chlorination and amination reactions under controlled conditions.
Glycosylation: The purine base is then glycosylated with a suitable sugar derivative to form the nucleoside analog. This step often requires the use of a glycosyl donor and a catalyst to facilitate the formation of the glycosidic bond.
Hydroxymethylation and Methylation: The sugar moiety is further modified through hydroxymethylation and methylation reactions to achieve the desired structure of the oxolane-3,4-diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base or the sugar moiety, resulting in the formation of reduced analogs.
Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as ammonia or thiols for substitution reactions.
Major Products
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Reduced nucleoside analogs.
Substitution Products: Nucleoside analogs with different substituents on the purine base.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex nucleoside analogs and nucleotides
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid synthesis and repair. It can be incorporated into DNA or RNA to investigate the effects of modified nucleosides on genetic processes.
Medicine
The compound has potential therapeutic applications as an antiviral or anticancer agent. Nucleoside analogs are known to inhibit viral replication and interfere with the proliferation of cancer cells by targeting nucleic acid synthesis.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and diagnostic tools. It can be employed in the synthesis of labeled nucleosides for use in imaging and diagnostic assays.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to the inhibition of nucleic acid synthesis and the disruption of genetic processes. The molecular targets include viral polymerases and cellular enzymes involved in DNA and RNA synthesis. The pathways affected by this compound include the replication and transcription of genetic material.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-iodouracil: Another nucleoside analog with antiviral properties.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-methylcytosine: A nucleoside analog used in cancer therapy.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-ethyluracil:
Uniqueness
The uniqueness of (2R,3S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol lies in its specific structure, which allows it to interact with nucleic acids in a distinct manner
Properties
Molecular Formula |
C11H14ClN5O4 |
|---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H14ClN5O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(13)15-10(12)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H2,13,15,16)/t4-,6?,9-,11+/m1/s1 |
InChI Key |
CKNNSJGYKWRNEN-RBXWHLPPSA-N |
Isomeric SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)Cl)N)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


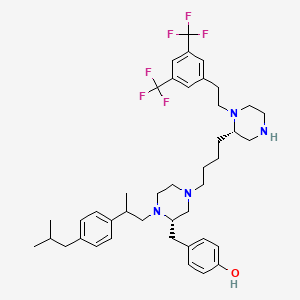
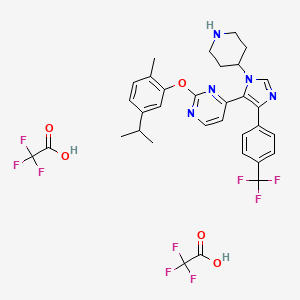
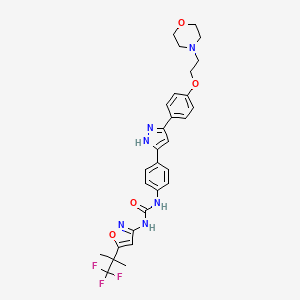
![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
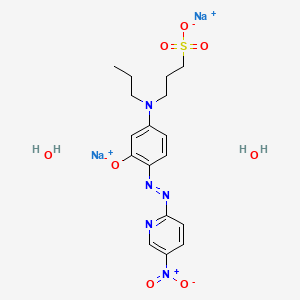
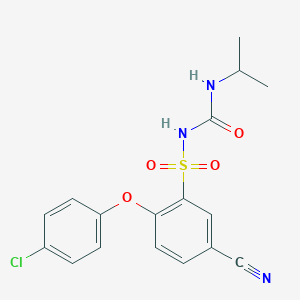

![6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12386981.png)
![3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12386988.png)
![2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide](/img/structure/B12386992.png)
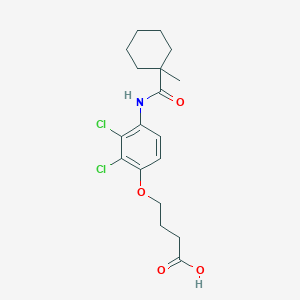
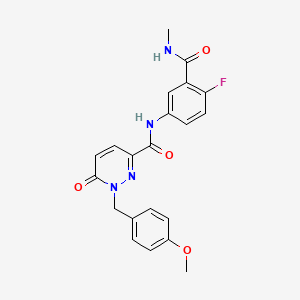
![[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12387018.png)
